Trichloro(trimethylamine)boron

Description

The exact mass of the compound Boron, trichloro(N,N-dimethylmethanamine)-, (T-4)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

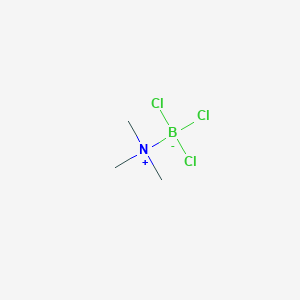

2D Structure

Properties

IUPAC Name |

trichloro-(trimethylazaniumyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BCl3N/c1-8(2,3)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXNIMBZVVYKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([N+](C)(C)C)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BCl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934299 | |

| Record name | Trichlorido(N,N-dimethylmethanamine)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-55-8 | |

| Record name | (T-4)-Trichloro(N,N-dimethylmethanamine)boron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron, trichloro(N,N-dimethylmethanamine)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorido(N,N-dimethylmethanamine)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(trimethylamine)boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of Trichloro(trimethylamine)boron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Trichloro(trimethylamine)boron. It includes detailed experimental protocols for its synthesis, purification, and characterization, along with essential safety information. This stable Lewis acid-base adduct serves as a crucial intermediate in organic synthesis and boron chemistry research.

Core Properties

This compound, with the CAS Number 1516-55-8, is a stable, solid adduct formed from the strong Lewis acid, boron trichloride (BCl₃), and the Lewis base, trimethylamine (N(CH₃)₃).[1][2][3][4] This complexation neutralizes the high reactivity of free boron trichloride, making it a safer and easier-to-handle reagent for introducing the BCl₂ group into molecules.[]

Physical Properties

The key physical properties of this compound are summarized in the table below. The compound is a white crystalline solid at room temperature with a high melting point, indicating its stable lattice structure.[4][6]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉BCl₃N | [1][4][7] |

| Molecular Weight | 176.28 g/mol | [1][4] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 237-243°C (with decomposition) | [2][6] |

| Boiling Point | 152°C (by fractional distillation) | [Previous Search] |

| Solubility | Soluble in hot hexane and benzene. Recrystallizable from absolute ethanol. | [2] [Previous Search] |

Chemical & Spectroscopic Properties

The adduct's chemical behavior is dominated by the Lewis acidic boron center and the reactive boron-chlorine bonds. Its spectroscopic signature is characteristic of a tetracoordinate boron atom.

| Property | Value / Description | Source(s) |

| CAS Number | 1516-55-8 | [1][3] |

| IUPAC Name | trichloro-(trimethylazaniumyl)boranuide | [7] |

| Common Synonyms | Boron trichloride-trimethylamine complex; Me₃NBCl₃; Trimethylamine-trichloroborane | [6] |

| Reactivity | The B-Cl bonds are susceptible to nucleophilic substitution. The B-N dative bond is stable. | [Previous Search] |

| ¹¹B NMR (Chemical Shift) | ~18 ppm | [Previous Search] |

| Primary Application | Intermediate in organic and pharmaceutical synthesis; Lewis acid catalyst. | [4] |

Chemical Synthesis and Purification

The synthesis of this compound is a direct Lewis acid-base adduct formation reaction. High purity can be achieved through standard purification techniques.

Synthesis Workflow

The formation of the adduct is a straightforward but exothermic reaction between boron trichloride and trimethylamine.

Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of boron trichloride in anhydrous benzene in a three-neck flask equipped with a dropping funnel and a magnetic stirrer.

-

Reaction: Cool the boron trichloride solution in an ice bath. Slowly add a stoichiometric equivalent of trimethylamine, also dissolved in anhydrous benzene, via the dropping funnel with vigorous stirring. The reaction is exothermic, and a white precipitate of the adduct will form.

-

Isolation: After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

Workup: Collect the solid product by filtration under inert atmosphere. Wash the precipitate with a small amount of cold, anhydrous benzene to remove any unreacted starting materials.

-

Drying: Dry the resulting white powder under vacuum to remove residual solvent. Yields for this reaction can be as high as 98%. [Previous Search]

Purification Workflow

For applications requiring very high purity (>99.9%), a two-step purification process is employed.

Experimental Protocol: Purification by Recrystallization

-

Dissolution: Place the crude or distilled this compound solid in a flask. Add a minimal amount of hexane.

-

Heating: Gently heat the suspension with stirring until the solid completely dissolves.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the solubility of the adduct decreases, and pure crystals will form.

-

Isolation: Further cool the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration and wash them with a small volume of cold hexane.

-

Drying: Dry the purified crystals under vacuum. This method can yield purities greater than 99.9%. [Previous Search]

Chemical Reactivity and Applications

The primary utility of this compound in synthesis stems from the reactivity of its B-Cl bonds. The stable B-N bond ensures the trimethylamine ligand remains attached while the chlorine atoms are displaced by various nucleophiles.

This reactivity makes the compound a valuable precursor for synthesizing a wide range of organoboron derivatives, which are important in pharmaceutical and materials science.[4] It allows for the controlled, stepwise introduction of functionalities onto the boron center.

Spectroscopic Characterization Protocols

¹¹B NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. As standard borosilicate glass tubes can produce a broad boron signal, using a quartz NMR tube is preferable for high-resolution spectra.

-

Acquisition: Acquire the ¹¹B NMR spectrum. A single, sharp resonance is expected.

-

Analysis: The chemical shift for the tetracoordinate boron in this adduct is typically observed around δ = 18 ppm. [Previous Search]

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a solid, prepare the sample using a standard solid-state technique.

-

KBr Pellet: Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

-

-

Acquisition: Place the prepared sample in the spectrometer and record the infrared spectrum.

-

Analysis: Analyze the spectrum for characteristic vibrational frequencies corresponding to B-Cl, B-N, C-N, and C-H bonds, as detailed in spectroscopic literature.[2]

Safety and Handling

While the formation of the stable adduct significantly reduces the hazards associated with its highly reactive precursors, proper laboratory safety protocols should always be followed.

| Hazard Information | Description | Source(s) |

| GHS Classification | Not classified. No hazard symbols or statements required. | [1] |

| Handling Precautions | Handle in a well-ventilated area. Avoid creating dust. Wear standard personal protective equipment (gloves, safety glasses). | [Previous Search] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place away from moisture. | [4] |

| Decomposition Hazard | Although stable, contact with water or strong heat can cause decomposition, potentially releasing hazardous precursors like boron trichloride and trimethylamine. | [8] |

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all institutional safety guidelines.

References

- 1. Page loading... [guidechem.com]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. This compound | 1516-55-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 6. This compound|lookchem [lookchem.com]

- 7. PubChemLite - this compound (C3H9BCl3N) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.be [fishersci.be]

Trichloro(trimethylamine)boron molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Trichloro(trimethylamine)boron

Introduction

This compound, with the chemical formula (CH₃)₃N·BCl₃, is a classic example of a Lewis acid-base adduct. It is formed through the reaction of boron trichloride (BCl₃), a potent Lewis acid, with trimethylamine ((CH₃)₃N), a strong Lewis base.[1] The formation of this stable complex involves the creation of a dative covalent bond between the electron-deficient boron atom and the electron-rich nitrogen atom.[1][2] This compound serves as an important model for studying the principles of Lewis acidity, dative bonding, and the structural changes that occur upon adduct formation.[1] Its well-defined structure has been elucidated through various experimental techniques, providing valuable data for researchers in inorganic chemistry, materials science, and drug development.

Molecular Structure and Geometry

The molecular structure of this compound has been precisely determined by single-crystal X-ray diffraction and gas-phase electron diffraction studies.[3][4] Upon forming the adduct, the geometry around the central boron atom changes significantly. In its free state, boron trichloride is a trigonal planar molecule.[5] However, in the complex, the boron atom adopts a distorted tetrahedral geometry.[1]

The molecule exhibits a staggered conformation and possesses effective C₃ᵥ symmetry.[4] The three chlorine atoms and the trimethylamine group are arranged tetrahedrally around the boron atom.

Crystallographic Data

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic system. The key crystallographic parameters are summarized in the table below.[4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a | 6.68(1) Å |

| b | 10.247(3) Å |

| c | 6.502(6) Å |

| β | 116.2(1)° |

| Molecules per unit cell (Z) | 2 |

Molecular Parameters: Bond Lengths and Angles

The formation of the B-N bond induces changes in the bond lengths of the original Lewis acid and base moieties. Notably, the B-Cl bonds elongate upon coordination. The B-Cl bond length in the free BCl₃ molecule is 1.75 Å.[5] In the adduct, this distance increases, reflecting a decrease in the B-Cl bond order. The critical bond lengths and angles are detailed below, with bond angles being approximately tetrahedral.[4]

| Parameter | Value (from X-ray Diffraction) |

| Bond Lengths | |

| B-N | 1.609(6) Å |

| B-Cl (average) | 1.864(4) Å |

| C-N (average) | 1.52(1) Å |

| Bond Angles | |

| Cl-B-Cl | Approx. Tetrahedral |

| Cl-B-N | Approx. Tetrahedral |

| C-N-C | Approx. Tetrahedral |

| C-N-B | Approx. Tetrahedral |

Bonding Analysis

The primary interaction in this compound is the dative covalent bond between the nitrogen atom of trimethylamine and the boron atom of boron trichloride.

Lewis Acid-Base Interaction

-

Lewis Acid: Boron trichloride (BCl₃) acts as a Lewis acid because the boron atom has an incomplete octet of electrons, making it electron-deficient and a strong electron-pair acceptor.[2]

-

Lewis Base: Trimethylamine ((CH₃)₃N) is a Lewis base due to the presence of a lone pair of electrons on the nitrogen atom, which can be donated.[2]

The reaction involves the donation of the nitrogen lone pair into the empty p-orbital of the boron atom, forming a stable B-N sigma bond.[1][2]

Electronic and Structural Reorganization

The formation of the B-N bond causes significant electronic and structural reorganization in the BCl₃ moiety. The energy required to deform the planar BCl₃ molecule into the pyramidal geometry it adopts in the adduct is a crucial factor in determining the bond strength.[1] This pyramidalization changes the hybridization of the boron atom from sp² in free BCl₃ to approximately sp³ in the adduct. The electron-donating nature of the trimethylamine group and the strong electron-withdrawing effect of the three chlorine atoms influence the overall stability and electronic properties of the complex.[1]

Experimental Protocols

The structural and bonding characteristics of this compound are determined through several key experimental techniques.

Synthesis and Purification

The adduct is typically prepared by the direct combination of boron trichloride and trimethylamine in a non-aqueous, inert solvent such as benzene.[6]

-

Protocol: A solution of trimethylamine in benzene is treated with a stoichiometric amount of boron trichloride under an inert atmosphere. The resulting precipitate, the (CH₃)₃N·BCl₃ adduct, is then isolated.

-

Purification: The crude product can be purified by recrystallization. Dissolving the adduct in a hot solvent like absolute ethanol or hexane, followed by cooling, allows for the formation of high-purity crystals suitable for analysis.[1][6] Purity levels greater than 99.9% have been achieved using this method.[1]

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional structure of the molecule in the solid state.[1]

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. For (CH₃)₃N·BCl₃, the structure was solved using three-dimensional sharpened Patterson functions and refined using anisotropic thermal parameters, yielding a final, detailed molecular model.[4]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for characterizing the bonds within the molecule, particularly the newly formed B-N dative bond.[1]

-

Protocol: Infrared (IR) and Raman spectra are collected from a solid sample of the adduct.[6]

-

Analysis: The formation of the B-N bond gives rise to a characteristic stretching vibration in the spectrum. By comparing the spectra of the adduct with those of the free Lewis acid and base, and by studying isotopic shifts (e.g., using ¹⁰B-enriched samples), a detailed vibrational assignment can be made.[6] This provides direct evidence of bond formation and information about its strength.

Molecular Visualization

The following diagram illustrates the connectivity and structure of the this compound molecule.

Conclusion

This compound is a structurally well-characterized Lewis acid-base adduct. Its formation results in a shift in the geometry of the boron center from trigonal planar to distorted tetrahedral, accompanied by an elongation of the B-Cl bonds. The molecule is held together by a dative B-N bond with a length of approximately 1.609 Å. The detailed structural and bonding data, obtained primarily through single-crystal X-ray diffraction and supported by spectroscopic studies, provide a fundamental understanding of Lewis acid-base interactions and are invaluable for the design and development of new chemical entities.

References

- 1. This compound | 1516-55-8 | Benchchem [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. The nature of the chemical bond in (CH3)3N-BCl3 and (CH3)3N-AlCl3 | Semantic Scholar [semanticscholar.org]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Boron trichloride - Wikipedia [en.wikipedia.org]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

An In-depth Technical Guide to CAS Number 1516-55-8: Trichloro(trimethylamine)boron

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 1516-55-8, identified as trichloro(trimethylamine)boron. This document collates its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and lists known suppliers.

Furthermore, this guide addresses a potential ambiguity related to the chemical name "1-(2-Fluorophenyl)-2-methyl-2-nitropropan-1-one," which was initially cross-referenced with the aforementioned CAS number. Our findings indicate that these are two distinct chemical entities. A summary of the available information for "1-(2-Fluorophenyl)-2-methyl-2-nitropropan-1-one" is also provided for clarification.

Core Compound: this compound (CAS 1516-55-8)

This compound is a Lewis acid-base adduct formed between boron trichloride and trimethylamine. It is a stable, white to pale yellow powder, which makes it a more manageable reagent compared to gaseous boron trichloride.[1][2] Its primary application lies in organic synthesis as an intermediate and a Lewis acid catalyst.[3]

Chemical and Physical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉BCl₃N | [1][2][3] |

| Molecular Weight | 176.28 g/mol | [1][3] |

| Appearance | White to pale yellow powder | [1][2] |

| Melting Point | 237-240 °C (decomposition) | [1][3] |

| EINECS(EC#) | 216-166-4 | [3] |

| MDL Number | MFCD00955554 | [1][3] |

Synthesis of this compound

The synthesis of this compound is a direct Lewis acid-base reaction between boron trichloride (BCl₃) and trimethylamine (N(CH₃)₃). The reaction is typically performed in an inert solvent under anhydrous conditions to prevent the hydrolysis of boron trichloride.

Objective: To synthesize this compound.

Materials:

-

Boron trichloride (BCl₃)

-

Trimethylamine (N(CH₃)₃)

-

Anhydrous non-polar solvent (e.g., hexane, dichloromethane)

-

Inert gas (e.g., nitrogen, argon)

-

Schlenk line or glove box for maintaining an inert atmosphere

-

Reaction flask equipped with a magnetic stirrer and gas inlet/outlet

-

Dropping funnel

Procedure:

-

Preparation: Set up the reaction apparatus under an inert atmosphere. The reaction flask is charged with a solution of trimethylamine in the anhydrous solvent.

-

Reaction: A solution of boron trichloride in the same anhydrous solvent is added dropwise to the trimethylamine solution at a controlled temperature, typically between -78 °C and room temperature, with constant stirring. The reaction is exothermic.

-

Precipitation: As the reaction proceeds, the this compound adduct, being insoluble in non-polar solvents, precipitates out of the solution as a white solid.

-

Isolation: The solid product is isolated by filtration under an inert atmosphere.

-

Purification: The collected solid is washed with the anhydrous solvent to remove any unreacted starting materials and then dried under vacuum to yield the pure this compound.

Safety Precautions: Boron trichloride is a toxic and corrosive gas that reacts violently with water. Trimethylamine is a flammable and corrosive gas. Both should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. All glassware must be thoroughly dried before use.

Suppliers

This compound is commercially available from various chemical suppliers. The typical purity offered is ≥98.0%.[3] Some of the suppliers include:

| Supplier | Location |

| Ality Chemical Corporation | China |

| Chemwill Asia Co., Ltd. | China |

| Dayang Chem (Hangzhou) Co.,Ltd. | China |

| Hunan chemfish Pharmaceutical co.,Ltd. | China |

| King-Pharm | - |

| Nantong Leadchem Industry Co.,Ltd. | China |

| Shandong Mopai Biotechnology Co., LTD | China |

| Syntor Fine Chemicals Ltd | United Kingdom |

| BOC Sciences | USA |

This is not an exhaustive list and availability may vary.

Addressed Ambiguity: 1-(2-Fluorophenyl)-2-methyl-2-nitropropan-1-one

Initial searches indicated a potential association between CAS number 1516-55-8 and the chemical name 1-(2-Fluorophenyl)-2-methyl-2-nitropropan-1-one. However, our comprehensive investigation reveals no direct relationship between the two. They are distinct chemical compounds.

There is limited public information available for 1-(2-Fluorophenyl)-2-methyl-2-nitropropan-1-one. No specific CAS number has been definitively assigned to this compound in the public domain, and details regarding its synthesis and suppliers are scarce. The properties of a closely related compound, 1-(2-Fluorophenyl)-2-nitropropene, are available and suggest the structural class of the compound .

Visualizations

Synthesis of this compound

The following diagram illustrates the straightforward synthesis of this compound from its reactants.

Caption: Synthesis of this compound.

Logical Workflow for Compound Identification

This diagram outlines the logical process followed to clarify the identity of the compound associated with CAS 1516-55-8.

Caption: Workflow for Compound Identification.

References

Trichloro(trimethylamine)boron: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Lewis Acid Adduct

Introduction

Trichloro(trimethylamine)boron, a stable and versatile Lewis acid adduct, serves as a critical building block in a myriad of applications, from fundamental boron chemistry research to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound, with the chemical formula C₃H₉BCl₃N and a molecular weight of approximately 176.28 g/mol , typically appears as a white to pale yellow powder.[1] The formation of a dative bond between the Lewis acidic boron trichloride and the Lewis basic trimethylamine results in a stable, tetrahedral boron center. This adduct offers a safer and more manageable alternative to gaseous boron trichloride.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉BCl₃N | [1] |

| Molecular Weight | 176.28 g/mol | [1] |

| Appearance | White to pale yellow powder | [1] |

| CAS Number | 1516-55-8 | [1] |

| Melting Point | 237-240 °C (with decomposition) | [3] |

| ¹¹B NMR Chemical Shift | ~18 ppm | |

| ¹H NMR Chemical Shift | Singlet (trimethylamine protons) | |

| IR Spectroscopy | B-N stretching vibration at ~780 cm⁻¹ | |

| Purity (typical) | ≥98.0% |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is achieved through the direct reaction of boron trichloride (BCl₃) with trimethylamine (NMe₃). The reaction is highly exothermic and requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Synthesis of this compound

Materials:

-

Boron trichloride (BCl₃) - 1.0 M solution in an inert solvent (e.g., hexane or dichloromethane)

-

Trimethylamine (NMe₃) - Anhydrous

-

Anhydrous inert solvent (e.g., hexane or dichloromethane)

-

Schlenk line or glovebox for maintaining an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under a strict inert atmosphere, a solution of boron trichloride (1.0 equivalent) in an anhydrous inert solvent is charged into a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

The reaction vessel is cooled to 0 °C using an ice bath to manage the exothermic nature of the reaction.

-

Trimethylamine (1.0 equivalent) is slowly added dropwise to the stirred solution of boron trichloride over a period of 30-60 minutes.

-

Upon addition, a white precipitate of this compound will form.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 1-2 hours to ensure complete reaction.

-

The resulting white solid is collected by filtration under inert atmosphere, washed with a small amount of cold, anhydrous inert solvent to remove any unreacted starting materials, and then dried under vacuum.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

High-purity this compound can be obtained through recrystallization from a suitable solvent system.

Materials:

-

Crude this compound

-

Anhydrous hexane

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot anhydrous hexane.

-

The hot solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.

-

The resulting white, crystalline solid is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum to yield high-purity this compound.

Reactivity and Applications in Synthesis

The primary mode of reactivity for this compound involves the nucleophilic substitution of the chloride ions attached to the boron atom. The strong boron-nitrogen dative bond remains intact under many reaction conditions, allowing for the selective functionalization at the boron center.

A key application of this adduct is in the synthesis of borazines, which are isosteres of benzene. For instance, this compound can serve as a precursor to 2,4,6-trichloroborazine, a valuable monomer for the production of boron nitride materials.

Reaction Pathway: Synthesis of 2,4,6-Trichloroborazine

The synthesis of 2,4,6-trichloroborazine from this compound and ammonium chloride proceeds through a series of condensation and elimination steps. While the detailed mechanism is complex, a simplified logical pathway can be represented.

Diagram of the Reaction Pathway

Caption: Logical pathway for the synthesis of 2,4,6-trichloroborazine.

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in final drug structures are not common, its utility as a versatile intermediate in the synthesis of boron-containing pharmacophores is significant. Boron-containing compounds have gained increasing attention in medicinal chemistry, with notable examples like the proteasome inhibitor bortezomib.

This compound can be employed in the synthesis of various organoboron compounds, which are key building blocks for more complex bioactive molecules.[2] For example, the substitution of the chloro groups with organic moieties via organometallic reagents can lead to the formation of boronic acid precursors.

Conclusion

This compound is a valuable and highly versatile reagent in the field of chemistry. Its stability, ease of handling compared to boron trichloride, and predictable reactivity make it an important tool for researchers in both academic and industrial settings. For professionals in drug development, this adduct provides a gateway to the synthesis of novel boron-containing compounds with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in the application of this important Lewis acid adduct.

References

stability and reactivity of the boron-nitrogen bond in Trichloro(trimethylamine)boron

An In-depth Technical Guide to the Stability and Reactivity of the Boron-Nitrogen Bond in Trichloro(trimethylamine)boron

Executive Summary

This compound, a Lewis acid-base adduct formed between boron trichloride (BCl₃) and trimethylamine (N(CH₃)₃), serves as a cornerstone compound for understanding the nature of the dative boron-nitrogen (B-N) bond. This technical guide provides a comprehensive analysis of the stability and reactivity associated with this critical bond. The inherent stability of the B-N bond in this adduct is a defining characteristic, allowing the compound to function as a robust intermediate where chemical modifications primarily occur at the boron-chlorine (B-Cl) centers. This document details the thermodynamic and kinetic factors governing bond stability, outlines the compound's reactivity profile, presents key experimental protocols for its synthesis and characterization, and summarizes its applications for researchers in chemistry and drug development.

Introduction to Boron-Nitrogen Adducts

The study of compounds featuring a bond between boron and nitrogen dates back to the early 19th century.[1] However, the systematic exploration of amine-borane adducts began in earnest with the work of Burg and Schlesinger in 1937.[1] These molecules are formed through the reaction of a boron-containing Lewis acid with a nitrogen-containing Lewis base.[1] In this framework, boron compounds like BCl₃ act as classic Lewis acids (electron pair acceptors), while amines like trimethylamine are Lewis bases (electron pair donors).[1]

This compound is a significant model for studying these interactions. Its well-defined structure clearly illustrates the principles of Lewis acidity and the formation of a dative B-N bond.[1] The stability of this adduct makes it a valuable benchmark for comparing the Lewis acidity of other boron compounds and the basicity of other amines.[1]

Synthesis and Molecular Structure

The primary synthetic route to this compound is the direct adduct formation between boron trichloride and trimethylamine.[1] The reaction is typically exothermic and carried out in an inert solvent. Precise control of reaction parameters such as temperature, solvent, and the rate of reactant addition is crucial to prevent side reactions and product decomposition, with industrial yields reaching as high as 98%.[1]

Caption: Lewis acid-base reaction for the synthesis of this compound.

The resulting molecule features a tetrahedral boron center coordinated to three chlorine atoms and one nitrogen atom, which in turn is bonded to three methyl groups. The B-N bond is a dative covalent bond, where both electrons are formally donated by the nitrogen atom.

| Property | Value | Reference |

| Molecular Formula | C₃H₉BCl₃N | [2] |

| Molecular Weight | 176.28 g/mol | [2] |

| Appearance | White to pale yellow powder | [2][3] |

| Melting Point | 237-240 °C (decomposes) | [4] |

| Purity (Typical) | ≥ 98.0% | [2] |

Stability of the Boron-Nitrogen Dative Bond

The stability of the this compound adduct is governed by a combination of electronic and steric factors that dictate the strength of the B-N coordination bond.[1]

Thermodynamic and Kinetic Aspects

The formation of the adduct is a kinetically second-order reaction, being first-order in both boron trichloride and trimethylamine.[1] This provides insight into the mechanism of adduct formation.[1] Thermodynamically, the reaction is favorable, with a measured thermal effect (enthalpy of reaction) of -(32 ± 3) kcal/mol at 343 K, indicating a strong and stable bond formation.[5]

| Parameter | Value | Conditions | Reference |

| Rate Constant of Formation | 2.2 x 10⁻¹¹ cm³/s | 343 K, 4.5 Torr | [5] |

| Thermal Effect of Reaction | -(32 ± 3) kcal/mol | 343 K | [5] |

| Decomposition Temperature | 237-240 °C | N/A | [4] |

Factors Influencing Stability

The stability of the B-N bond is a balance of several key influences. The strong electron-withdrawing nature of the three chlorine atoms increases the Lewis acidity of the boron center, promoting a strong interaction with the Lewis base. Conversely, the electron-donating trimethylamine group is an effective Lewis base, readily sharing its lone pair of electrons.[1] These electronic effects are the primary drivers of the adduct's stability.

Caption: Key electronic and steric factors influencing B-N bond stability.

Reactivity Profile

The reactivity of this compound is dominated by the robust nature of its B-N bond. This stability ensures that reactions typically occur at the more labile B-Cl bonds without disrupting the core adduct structure.[1]

Nucleophilic Substitution at Boron Centers

The three B-Cl bonds are susceptible to substitution by a wide range of nucleophiles.[1] This reactivity is fundamental to the synthesis of diverse boron derivatives, making the adduct a valuable and versatile intermediate in organic synthesis.[1][2] The B-N bond remains intact throughout these transformations.

Caption: Nucleophilic substitution pathway at the B-Cl bonds of the adduct.

Hydrolytic and Thermal Stability

Unlike many amine-borane adducts which are sensitive to air and moisture, this compound exhibits greater stability.[6] While specific data on the hydrolysis of its B-N bond is limited, its handling and storage recommendations—in a cool, ventilated place—suggest good stability under standard conditions.[2] The compound's thermal stability is notable, with decomposition occurring only at high temperatures (237-240 °C).[4]

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of this compound.

Protocol for Synthesis

This generalized protocol is based on the direct reaction method.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Preparation : In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve trimethylamine in an appropriate anhydrous solvent (e.g., hexane or chlorobenzene).

-

Cooling : Cool the solution to 0 °C or lower using an ice bath to manage the exothermic nature of the reaction.

-

Reactant Addition : Slowly add a stoichiometric amount of boron trichloride (as a solution in the same solvent or neat) to the stirred trimethylamine solution via the dropping funnel over 1-2 hours.

-

Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Isolation : The product, a white solid, will precipitate from the solution. Isolate the solid by filtration under inert atmosphere.

-

Purification : Wash the collected solid with cold, anhydrous solvent to remove any unreacted starting materials. Dry the product under vacuum to yield pure this compound.

Protocol for Spectroscopic Characterization (IR)

Infrared (IR) spectroscopy is a key technique for confirming the formation of the B-N dative bond by observing its characteristic stretching vibration.[1]

-

Sample Preparation : Prepare a sample of the synthesized solid, typically as a KBr pellet or a Nujol mull, to minimize moisture exposure.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis : Identify the key vibrational bands. The B-N stretching frequency in such adducts is a direct indicator of bond formation and provides qualitative information about bond strength. This peak is expected in the fingerprint region and its exact position can be compared with literature values for confirmation.

Caption: General experimental workflow for the synthesis and characterization of the adduct.

Applications in Research and Drug Development

The unique stability-reactivity profile of this compound makes it a valuable tool for chemists.

-

Organic Synthesis Intermediate : It serves as a crucial building block for introducing boron into complex molecules.[2] Its utility as a stable, solid source of BCl₃ simplifies handling and improves reaction control. This is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2]

-

Lewis Acid Chemistry : Its character as a Lewis acid is harnessed in reactions that require the activation of substrates through electron pair acceptance.[2]

-

Boron Chemistry Research : The compound provides a foundational structure for researchers developing novel boron-based methodologies and materials.[2] While this specific adduct may not be a drug itself, the broader class of boron-containing compounds has seen tremendous growth in drug discovery.[7][8] The stability of B-N heterocycles is being explored for applications in bioorthogonal coupling reactions and the development of novel therapeutics.[9][10]

Conclusion

The boron-nitrogen dative bond in this compound is characterized by high thermodynamic and kinetic stability. This stability is a direct result of favorable electronic interactions between the highly Lewis acidic BCl₃ fragment and the Lewis basic trimethylamine. The compound's reactivity is centered on the B-Cl bonds, allowing for versatile functionalization while the core B-N adduct remains intact. This predictable behavior makes this compound an indispensable reagent and model system for researchers in synthetic chemistry and a valuable reference point for scientists in the field of drug development exploring the expanding landscape of boron-based chemistry.

References

- 1. This compound | 1516-55-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Determination of rate constants of addition reaction of boron trichloride to trimethylamine [inis.iaea.org]

- 6. www1.eere.energy.gov [www1.eere.energy.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid formation of a stable boron–nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. β-Hydroxy stabilized boron-nitrogen heterocycles enable rapid and efficient C-terminal protein modification - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into Trichloro(trimethylamine)boron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on Trichloro(trimethylamine)boron, a significant Lewis acid-base adduct. The document summarizes key quantitative data, outlines detailed experimental and computational protocols, and presents visual representations of its chemical behavior, offering a comprehensive resource for researchers in chemistry and drug development.

Core Molecular Properties: A Quantitative Overview

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided significant insights into the structural and energetic properties of this compound. These computational approaches offer a powerful complement to experimental techniques like X-ray diffraction and gas-phase electron diffraction.

Geometrical Parameters

The molecular geometry of this compound has been a key focus of theoretical investigations. The formation of the dative bond between the boron and nitrogen atoms leads to a distorted tetrahedral geometry around the boron center. A comparison of selected experimental and theoretical geometrical parameters is presented in Table 1.

| Parameter | Experimental Value (Gas-Phase Electron Diffraction)[1] | Theoretical Value (DFT) | Description |

| B-N Bond Length | 1.652 ± 0.009 Å | Data not available in search results | The length of the dative covalent bond between the Boron and Nitrogen atoms. |

| B-Cl Bond Length | 1.836 ± 0.002 Å | Data not available in search results | The length of the covalent bonds between the Boron and Chlorine atoms. |

| C-N Bond Length | 1.497 ± 0.003 Å | Data not available in search results | The length of the covalent bonds between the Carbon and Nitrogen atoms in the trimethylamine moiety. |

| Cl-B-Cl Bond Angle | 110.9 ± 0.2° | Data not available in search results | The angle between the Chlorine, Boron, and Chlorine atoms. |

| C-N-C Bond Angle | 108.1 ± 0.3° | Data not available in search results | The angle between the Carbon, Nitrogen, and Carbon atoms in the trimethylamine moiety. |

Note: While DFT calculations have been performed, specific theoretical values for all parameters were not available in the provided search results. The experimental values are from a gas-phase electron diffraction study.

Vibrational Frequencies

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for characterizing the bonding within this compound. The formation of the B-N dative bond gives rise to a characteristic stretching vibration.

| Vibrational Mode | Experimental Frequency (IR) | Theoretical Frequency (DFT) | Description |

| B-N Stretch | ~780 cm⁻¹ | Data not available in search results | Stretching vibration of the dative bond between Boron and Nitrogen. |

Note: A comprehensive list of theoretical vibrational frequencies was not available in the search results.

Methodologies and Protocols

Synthesis Protocol: Direct Adduct Formation

The primary method for the synthesis of this compound is the direct reaction between boron trichloride (BCl₃), a strong Lewis acid, and trimethylamine (N(CH₃)₃), a Lewis base.

Materials:

-

Boron trichloride (BCl₃)

-

Trimethylamine (N(CH₃)₃)

-

Anhydrous, non-polar solvent (e.g., hexane or benzene)

Procedure:

-

In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve trimethylamine in the anhydrous solvent in a reaction vessel equipped with a stirring mechanism and a cooling bath.

-

Slowly add a solution of boron trichloride in the same solvent to the trimethylamine solution with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature to prevent side reactions.

-

A white precipitate of this compound will form.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

The solid product is then isolated by filtration, washed with the anhydrous solvent to remove any unreacted starting materials, and dried under vacuum.

Computational Protocol: A General DFT Approach

While specific computational details from a single definitive study on this compound are not fully available in the provided search results, a general protocol for performing DFT calculations on such a Lewis acid-base adduct is outlined below. This protocol is based on commonly employed methodologies for similar systems.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Geometry Optimization:

-

Functional: A hybrid functional such as B3LYP is a common choice for geometry optimizations of main group compounds.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) is typically used to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for describing the lone pairs and potential charge transfer, while polarization functions (d,p) are crucial for accurately modeling the bonding.

-

Procedure: An initial guess for the molecular geometry is constructed. The energy of this geometry is then minimized with respect to the nuclear coordinates, resulting in the optimized equilibrium structure.

-

-

Vibrational Frequency Calculation:

-

Procedure: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)). This calculation yields the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

-

-

Bonding Analysis:

-

Methods: Techniques such as Natural Bond Orbital (NBO) analysis can be employed to investigate the nature of the B-N dative bond, including charge transfer and orbital interactions.

-

Visualizing Chemical Processes

Logical Workflow for Theoretical Investigation

The following diagram illustrates a typical workflow for the theoretical investigation of a Lewis acid-base adduct like this compound.

Caption: A flowchart outlining the typical computational workflow for the theoretical study of this compound.

Signaling Pathway: Nucleophilic Substitution at the Boron Center

One of the key reactions of this compound is nucleophilic substitution at the electron-deficient boron atom. The stability of the B-N bond often means that substitution occurs at the B-Cl positions. The following diagram illustrates the general mechanism for this process.

Caption: A simplified representation of the nucleophilic substitution reaction pathway for this compound.

References

Spectroscopic Profile of Trichloro(trimethylamine)boron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of trichloro(trimethylamine)boron, a Lewis acid-base adduct of significant interest in synthetic chemistry. The document details nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data, along with experimental protocols for the characterization of this compound.

Introduction

This compound, with the chemical formula BCl₃·N(CH₃)₃, is a stable, crystalline solid formed by the reaction of the Lewis acid boron trichloride (BCl₃) with the Lewis base trimethylamine (N(CH₃)₃). The formation of a dative bond between the boron and nitrogen atoms results in a tetracoordinate boron center with a tetrahedral geometry. Spectroscopic techniques are essential for confirming the structure and purity of this adduct. This guide summarizes the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei in a molecule. For this compound, ¹¹B, ¹H, and ¹³C NMR are the most relevant techniques.

Quantitative NMR Data

| Nucleus | Chemical Shift (δ) of BCl₃·N(CH₃)₃ (ppm) | Chemical Shift (δ) of N(CH₃)₃ (ppm) | Multiplicity | Solvent |

| ¹¹B | ~18[1] | - | Singlet | Not specified |

| ¹H | Data not available | ~2.12 | Singlet | Not specified |

| ¹³C | Data not available | ~47.5 | Singlet | Not specified |

Note: The chemical shift of the protons and carbons in the trimethylamine ligand is expected to shift upon coordination to boron trichloride.

Experimental Protocol for NMR Spectroscopy

Given that this compound is an air-sensitive solid, appropriate handling techniques are crucial for obtaining high-quality NMR spectra.

-

Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). The solid sample is dissolved in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) inside the glovebox.

-

NMR Tube: To avoid a broad background signal from borosilicate glass, it is highly recommended to use NMR tubes made of quartz.

-

Instrumentation:

-

For ¹¹B NMR, a spectrometer with a boron-specific probe is used. The spectrum is typically acquired with proton decoupling.

-

For ¹H and ¹³C NMR, standard probes are used.

-

-

Data Acquisition:

-

Due to the quadrupolar nature of the ¹¹B nucleus, the signal can be broad. Using a higher field spectrometer can improve resolution.

-

Special pulse sequences, such as those designed to suppress background signals, can be employed to enhance the quality of the ¹¹B NMR spectrum.

-

For ¹H and ¹³C NMR, standard acquisition parameters are generally sufficient.

-

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. The key vibrational modes for this compound are the B-N stretch, B-Cl stretches, and the internal vibrations of the trimethylamine ligand.

Quantitative Vibrational Data

The following table summarizes the key IR and Raman vibrational frequencies for this compound.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| B-N Stretch | ~780 | Not reported |

| B-Cl Asymmetric Stretch | ~740 | ~740 |

| B-Cl Symmetric Stretch | Not reported | ~390 |

| N-C₃ Asymmetric Stretch | ~1000 | ~1000 |

| N-C₃ Symmetric Stretch | ~840 | ~840 |

| CH₃ Rock | ~980 | ~980 |

Data sourced from Amster and Taylor (1964).

Experimental Protocol for Vibrational Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet: The solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar under an inert atmosphere. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: A small amount of the solid is ground with a few drops of Nujol (mineral oil) to create a paste. This mull is then placed between two KBr or CsI plates.

-

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the KBr pellet or Nujol on the salt plates should be taken and subtracted from the sample spectrum.

-

Sample Preparation: Due to the air-sensitive nature of the compound, the solid sample should be sealed in a glass capillary or a flat-bottomed glass vial under an inert atmosphere.

-

Data Acquisition: The sealed sample is placed in the Raman spectrometer. The laser is focused on the sample, and the scattered light is collected. Care should be taken to avoid sample fluorescence, which can be minimized by using a laser with a longer wavelength (e.g., 785 nm or 1064 nm).

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for the characterization of this compound.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of Trichloro(trimethylamine)boron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for trichloro(trimethylamine)boron (CAS No. 1516-55-8). The information is intended to support laboratory and manufacturing activities by providing a thorough understanding of the compound's properties, hazards, and necessary precautions.

Chemical and Physical Properties

This compound is a Lewis acid-base adduct of boron trichloride and trimethylamine.[1] It is a white to pale yellow powder, utilized as an intermediate in a variety of organic synthesis processes.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1516-55-8 | [1][2][3][4][5] |

| Molecular Formula | C3H9BCl3N | [2][3][4][5][6] |

| Molecular Weight | 176.28 g/mol | [2][4][5][6] |

| Appearance | White to pale yellow powder | [2][3][4] |

| Melting Point | 237-240°C (with decomposition) | [4][5] |

| Purity | ≥98.0% | [2] |

Hazard Identification and Classification

While specific toxicity data for this compound is not extensively documented, the hazards can be inferred from its components and related compounds. The primary hazards are associated with its reactivity, particularly with moisture, and the corrosive nature of its potential decomposition products.

Table 2: GHS Hazard Statements for this compound

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Note: The hazards of boron trichloride, a precursor, are severe. It is very toxic by inhalation and severely corrosive to the respiratory system, eyes, and skin.[7]

Reactivity and Stability

This compound's stability is influenced by steric and electronic factors.[1] It is sensitive to moisture and can react with water.[8][9] The synthesis of this adduct is an exothermic reaction, requiring careful temperature control.[1]

Incompatible Materials:

Hazardous Decomposition Products: Upon thermal decomposition or reaction with incompatible materials, it may produce irritating and highly toxic gases.[10] For related boron compounds, these can include:

-

Nitrogen oxides (NOx)[8]

-

Carbon monoxide (CO) and Carbon dioxide (CO2)[8]

-

Hydrogen[8]

-

Oxides of boron[8]

-

Hydrogen chloride gas[9]

Caption: Reactivity and Decomposition Pathways.

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

4.1 Engineering Controls

-

Ventilation: Use only with adequate ventilation, such as in a chemical fume hood.[7][11] Local exhaust ventilation is crucial to control airborne exposure.[12]

-

Inert Atmosphere: For operations where moisture sensitivity is critical, handling within an inert atmosphere (e.g., a glove box) is recommended.[11]

4.2 Personal Protective Equipment (PPE)

-

Eye Protection: Wear ANSI-approved, properly fitting safety glasses or chemical splash goggles.[11] A face shield may be necessary depending on the scale of the operation.[13]

-

Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.[11] Wear chemical-resistant gloves (nitrile is often recommended, but compatibility should be verified).[11]

-

Respiratory Protection: If ventilation is inadequate, a properly fitted, air-purifying or air-fed respirator is necessary.[7] Respirator selection should be based on known or anticipated exposure levels.[7]

4.3 Handling Procedures

-

Keep away from incompatible materials such as water, acids, and oxidizing agents.[8][9][11]

-

Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.[8][9]

4.4 Storage

-

Store in a segregated and approved area.[7]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8][11]

First Aid Measures

Immediate medical attention is critical in case of exposure.

Table 3: First Aid Procedures

| Exposure Route | Procedure | Source(s) |

| Inhalation | Move the exposed person to fresh air. If not breathing, or if breathing is irregular, provide artificial respiration or oxygen by trained personnel. Get medical attention immediately. | [7][8][10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. | [7][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately. | [7][8][10] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get medical attention immediately. | [10][15][16] |

Note: Victims of overexposure should be observed for at least 72 hours for the delayed onset of pulmonary edema.[15]

Accidental Release and Disposal

6.1 Accidental Release Measures

-

Evacuate: Evacuate unnecessary personnel from the area.[7]

-

Ventilate: Ensure adequate ventilation.[13]

-

Containment: Stop the leak if it can be done without risk.[13]

-

Cleanup: For solid spills, sweep up and shovel into suitable containers for disposal.[8] Avoid generating dust. Do not expose the spill to water.[9]

-

PPE: Wear appropriate personal protective equipment, including respiratory protection, during cleanup.[7][8]

6.2 Waste Disposal

-

Waste is classified as hazardous.[8]

-

Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[8]

-

Empty containers may retain product residue and can be hazardous.[7]

Experimental Protocol: General Handling of Air- and Moisture-Sensitive Reagents

While specific experimental protocols for this compound are application-dependent, the following provides a general workflow for its safe handling in a laboratory setting.

Caption: General Experimental Workflow for Safe Handling.

References

- 1. This compound | 1516-55-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 1516-55-8 [chemicalbook.com]

- 5. This compound , 98% , 1516-55-8 - CookeChem [cookechem.com]

- 6. PubChemLite - this compound (C3H9BCl3N) [pubchemlite.lcsb.uni.lu]

- 7. louisville.edu [louisville.edu]

- 8. WERCS Studio - Application Error [assets.thermofisher.cn]

- 9. fishersci.be [fishersci.be]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. purdue.edu [purdue.edu]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. uni-muenster.de [uni-muenster.de]

- 14. fishersci.com [fishersci.com]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. chemos.de [chemos.de]

Methodological & Application

Application Notes and Protocols: Trichloro(trimethylamine)boron as a Reagent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trichloro(trimethylamine)boron (Me₃N·BCl₃) in organic synthesis. As a stable, crystalline solid, this reagent serves as a safe and convenient alternative to gaseous boron trichloride (BCl₃), offering high purity (≥98.0%) for reproducible and predictable outcomes in sensitive applications.[1] Its utility stems from its function as a potent Lewis acid and as a precursor for various boron-containing compounds.[1][2]

Synthesis of Boron-Nitrogen Compounds

Application Note 1.1: Synthesis of B-Trichloroborazine

This compound is an excellent starting material for the synthesis of B-trichloroborazine, a key monomer for the production of boron nitride (BN) fibers and other advanced ceramic materials. The solid nature of Me₃N·BCl₃ allows for precise stoichiometry and simplifies handling compared to the traditional method involving gaseous BCl₃. The reaction proceeds by heating the adduct with an ammonium salt, such as ammonium chloride, in a high-boiling inert solvent.

General Reaction Scheme:

3 Me₃N·BCl₃ + 3 NH₄Cl → (ClB-NH)₃ + 3 Me₃N·HCl + 6 HCl

Quantitative Data Summary

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield |

| This compound | C₃H₉BCl₃N | 176.28 | 1.0 eq | 85-95% |

| Ammonium Chloride | NH₄Cl | 53.49 | 1.0 eq | - |

| B-Trichloroborazine | B₃Cl₃H₃N₃ | 183.82 | - |

Experimental Protocol: Synthesis of B-Trichloroborazine

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a thermocouple. The system is flame-dried under a vacuum and subsequently maintained under a positive pressure of dry nitrogen.

-

Reagent Charging: The flask is charged with this compound (1.0 eq) and ammonium chloride (1.0 eq). Anhydrous toluene is added as the solvent.

-

Reaction: The heterogeneous mixture is stirred vigorously and heated to reflux (approximately 110-140 °C) for 12-20 hours.[3] The progress of the reaction can be monitored by observing the consumption of the starting materials.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid byproducts, including trimethylamine hydrochloride and unreacted ammonium chloride, are removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate by distillation under reduced pressure to yield crude B-trichloroborazine. The product can be further purified by recrystallization or sublimation to afford colorless, needle-like crystals.

Application as a Lewis Acid Catalyst

Application Note 2.1: Friedel-Crafts Alkylation of Arenes

This compound can serve as a solid, easy-to-handle precatalyst for Lewis acid-catalyzed reactions.[1] Upon gentle heating or in the presence of a substrate that can displace the trimethylamine, it can generate BCl₃ in situ. This is particularly advantageous for reactions like Friedel-Crafts alkylation, where the controlled release of the potent Lewis acid can improve selectivity and reduce side reactions. The following protocol describes a representative alkylation of an arene with an alkene.

General Reaction Scheme:

Ar-H + R-CH=CH₂ --(cat. Me₃N·BCl₃)--> Ar-CH(R)CH₃

Quantitative Data Summary (Representative)

| Component | Role | Molar Ratio/Loading | Temperature (°C) | Time (h) | Typical Yield |

| Arene (e.g., Toluene) | Substrate | 1.0 eq | 0 to RT | 2-6 | 70-90% |

| Alkene (e.g., 1-Octene) | Substrate | 1.2 eq | - | - | - |

| This compound | Pre-catalyst | 5-10 mol% | - | - | - |

| Dichloromethane | Solvent | - | - | - | - |

Experimental Protocol: Friedel-Crafts Alkylation

-

Apparatus Setup: A dry, nitrogen-flushed flask is charged with the arene (1.0 eq) and anhydrous dichloromethane.

-

Catalyst Addition: this compound (0.05-0.10 eq) is added to the stirred solution.

-

Substrate Addition: The alkene (1.2 eq) is added dropwise to the mixture at 0 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-6 hours. Progress is monitored by TLC or GC-MS.

-

Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous NaHCO₃ solution. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield the alkylated arene.

Use in Deprotection Reactions

Application Note 3.1: Deprotection of Boc-Protected Amines

The Lewis acidity of BCl₃ generated from this compound makes it an effective reagent for the cleavage of acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group from amines.[4] This method is an alternative to using strong acids like trifluoroacetic acid (TFA), which may not be suitable for substrates with other acid-sensitive functionalities.[5]

General Reaction Scheme:

R-NHBoc + Me₃N·BCl₃ → R-NH₂·HCl

Quantitative Data Summary (Representative)

| Component | Role | Molar Ratio | Temperature (°C) | Time (h) | Typical Yield |

| Boc-Protected Amine | Substrate | 1.0 eq | 0 to RT | 1-4 | >90% |

| This compound | Reagent | 1.1-1.5 eq | - | - | - |

| Dichloromethane | Solvent | - | - | - | - |

Experimental Protocol: Boc Deprotection

-

Apparatus Setup: A solution of the Boc-protected amine (1.0 eq) in anhydrous dichloromethane is prepared in a dry, nitrogen-flushed flask and cooled to 0 °C.

-

Reagent Addition: this compound (1.1-1.5 eq) is added portion-wise to the stirred solution.

-

Reaction: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 1-4 hours. The reaction progress is monitored by TLC.

-

Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is then basified with an aqueous solution of NaOH or NaHCO₃ to a pH of 8-9.

-

Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the deprotected amine, which can be purified further if necessary.

References

catalytic applications of Trichloro(trimethylamine)boron in hydroboration

Application Notes and Protocols: Catalytic Hydroboration

Foreword: Initial inquiries into the have revealed that this compound is not a recognized catalyst for such reactions. Trichloro(trimethylamine)boron, a Lewis acid adduct, lacks the requisite boron-hydride (B-H) bond necessary for the hydroboration of unsaturated compounds.[1][][3] Its primary applications in organic synthesis are as a Lewis acid catalyst in reactions like alkylations and electrophilic additions.[][3]

To provide relevant and actionable information within the requested format, these notes will focus on a well-established and widely utilized system for catalytic hydroboration: the Rhodium-catalyzed hydroboration of alkenes using Catecholborane (HBcat) . This system exemplifies the principles of catalytic hydroboration and offers a versatile methodology for the synthesis of valuable organoborane intermediates.[4][5]

Application: Rhodium-Catalyzed Hydroboration of Alkenes

Catalytic hydroboration is a powerful synthetic method that allows for the efficient and selective addition of a B-H bond across a carbon-carbon double bond.[6] While uncatalyzed hydroboration is a cornerstone of organic synthesis, the use of transition metal catalysts, particularly rhodium complexes, offers distinct advantages. These include the ability to use milder and more stable borane reagents like catecholborane, and crucially, to control the regioselectivity of the addition, often favoring products not accessible through uncatalyzed pathways.[5]

The rhodium-catalyzed hydroboration of alkenes with catecholborane typically yields alkylboronate esters, which are versatile intermediates that can be further transformed into alcohols, amines, and other functional groups.[4] A significant feature of this catalytic system is its ability to favor the formation of branched (Markovnikov) products in the hydroboration of vinylarenes, a selectivity opposite to that of uncatalyzed reactions.[4][7]

Scope and Limitations

The rhodium-catalyzed hydroboration with catecholborane is applicable to a wide range of alkene substrates. However, the regioselectivity and efficiency of the reaction can be influenced by the substrate's electronic and steric properties, as well as the specific rhodium catalyst and ligands employed.[8] For instance, while vinylarenes often yield the branched isomer with high selectivity, the hydroboration of aliphatic alkenes may result in a mixture of linear and branched products.[7][8]

Quantitative Data Summary

The regioselectivity of the rhodium-catalyzed hydroboration of vinylarenes is a key aspect of its synthetic utility. The following table summarizes representative data for the hydroboration of styrene, highlighting the influence of the catalyst on the product distribution.

| Entry | Catalyst | Substrate | Product Ratio (Branched:Linear) | Yield (%) | Reference |

| 1 | [Rh(PPh₃)₃Cl] | Styrene | >99:1 | 95 | [4] |

| 2 | [Rh(COD)₂]⁺/PPh₃ | Styrene | >99:1 | 92 | [4] |

| 3 | RhCl₃·nH₂O | Styrene | 1:99 | 88 | [4] |

| 4 | No Catalyst | Styrene | 1:99 | 90 | [4] |

Table 1: Regioselectivity in the Hydroboration of Styrene with Catecholborane.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Hydroboration of Styrene

This protocol describes a general method for the rhodium-catalyzed hydroboration of styrene with catecholborane to yield the branched (Markovnikov) product, 1-phenylethylboronate ester.

Materials:

-

Wilkinson's catalyst ([Rh(PPh₃)₃Cl])

-

Catecholborane (HBcat)

-

Styrene

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a flame-dried Schlenk flask is charged with Wilkinson's catalyst (0.01-0.05 mol%).

-

Anhydrous THF is added to dissolve the catalyst.

-

Styrene (1.0 equivalent) is added to the flask via syringe.

-

Catecholborane (1.1 equivalents) is then added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for the time specified in the relevant literature (typically 1-4 hours), monitoring the reaction progress by TLC or GC analysis.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or chromatography. Alternatively, the intermediate boronate ester can be used directly in subsequent reactions, such as oxidation to the corresponding alcohol.

Oxidative Workup to Alcohol:

-

The crude boronate ester is dissolved in THF.

-

A solution of 3M NaOH is added, followed by the slow, dropwise addition of 30% H₂O₂ at 0 °C.

-

The mixture is stirred at room temperature for 2-4 hours.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 1-phenylethanol.

-

Purification by flash chromatography on silica gel provides the pure alcohol.

Diagrams and Visualizations

Catalytic Cycle of Rhodium-Catalyzed Hydroboration

The generally accepted mechanism for the rhodium-catalyzed hydroboration of an alkene with catecholborane involves a series of steps including oxidative addition, alkene coordination, migratory insertion, and reductive elimination.[4][5]

Figure 1: Catalytic Cycle of Rh-Catalyzed Hydroboration.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent oxidation of the organoborane product.

References

- 1. This compound | 1516-55-8 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Applications of catalysis in hydroboration of imines, nitriles, and carbodiimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. "Hydroboration of Alkenes catalyzed by rhodium compounds" by Lu Yang [repository.rit.edu]

- 8. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

Application Notes and Protocols for Demethylation using Trichloro(trimethylamine)boron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylation, the removal of a methyl group from a molecule, is a critical reaction in organic synthesis and is of significant interest in medicinal chemistry and drug development. The selective cleavage of methyl ethers to unveil hydroxyl groups is a common transformation in the synthesis of natural products and active pharmaceutical ingredients. Trichloro(trimethylamine)boron (BCl₃·NMe₃) is a stable, solid complex of boron trichloride (BCl₃) that serves as a convenient and effective reagent for the demethylation of aryl methyl ethers. This application note provides a detailed experimental protocol for utilizing this compound for demethylation, summarizes key reaction parameters, and illustrates the underlying chemical transformation and its relevance in a biological context.

Boron trichloride itself is a powerful Lewis acid for ether cleavage, but as a gas, it can be difficult to handle.[1] The this compound complex offers a significant advantage by being a stable, weighable solid, which simplifies reaction setup and improves safety and handling.[2] This complex dissociates in solution to provide BCl₃ for the demethylation reaction.

Data Presentation

The efficiency of demethylation reactions is influenced by the choice of reagent, substrate, solvent, and temperature. The following table provides a comparative overview of common boron-based demethylating agents.

| Reagent | Formula | Physical Form | Typical Reaction Conditions | Selectivity |

| This compound | BCl₃·NMe₃ | White solid | Dichloromethane (DCM), 0°C to reflux | Good for aryl methyl ethers |